N-Benzyliminodiacetic acid

Descripción general

Descripción

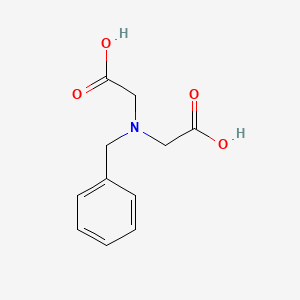

N-Benzyliminodiacetic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of iminodiacetic acid, where one of the nitrogen-bound hydrogens is replaced by a benzyl group. This compound is known for its chelating properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyliminodiacetic acid can be synthesized through the reaction of benzylamine with chloroacetic acid. The reaction typically involves the following steps:

Formation of Benzylamine Hydrochloride: Benzylamine is reacted with hydrochloric acid to form benzylamine hydrochloride.

Reaction with Chloroacetic Acid: The benzylamine hydrochloride is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Oxidative Decarboxylation with Cerium(IV)

BIDA undergoes Ce(IV)-mediated oxidative decarboxylation in acidic perchlorate or sulfate media, yielding multiple products:

-

Primary products : Benzaldehyde, formaldehyde, dimethylamine, benzylmethylamine, and N-benzylglycine .

-

Stoichiometry : Initial Ce(IV)/BIDA ratio = 2:1, but Ce(IV) consumption increases over time due to secondary radical reactions .

Mechanistic Pathway

The reaction proceeds via a radical intermediate:

-

Complex formation : Rapid reversible coordination of BIDA to Ce(IV), forming a spectrophotometrically detectable complex (λ<sub>max</sub> = 268 nm) .

-

Electron transfer : Decarboxylation generates a free radical intermediate, which reacts further with Ce(IV) to form a resonance-stabilized iminium cation.

-

Hydrolysis/Decarboxylation duality : The iminium cation undergoes:

Kinetic Data

| Parameter | Value (Perchlorate Media) | Value (Sulfate Media) |

|---|---|---|

| Activation Energy (E<sub>a</sub>) | 16.0 kcal/mol | Not reported |

| ΔH‡ | 15.6 kcal/mol | – |

| ΔS‡ | -17.3 eu | – |

| Rate dependence | First-order in [BIDA] | First-order in [BIDA] |

Sulfate media reduce reaction rates due to competing Ce(IV)-sulfate complexation .

Cyclization to Piperazine-2,6-diones

BIDA derivatives participate in Brønsted acid-mediated cyclization reactions:

Synthetic Protocol

-

Imide formation :

-

Cyclization :

Mechanistic Insights

-

ESI–HRMS analysis confirms benzenesulfinic acid as a byproduct, suggesting a 1,2-elimination pathway .

-

N-Benzyl protection enhances stability compared to N-benzenesulfonyl analogs .

Polymerization via Radical Pathways

Exposure to Ce(IV) in the presence of acrylamide generates polymers, indicating radical chain propagation during oxidative decarboxylation . This side reaction competes with hydrolysis/decarboxylation pathways.

Comparative Reactivity in Acidic Media

| Property | Perchlorate Media | Sulfate Media |

|---|---|---|

| Complex stability | High | Moderate |

| Rate of Ce(IV) consumption | Faster | Slower |

| Sensitivity to [Na<sub>2</sub>SO<sub>4</sub>] | – | Significant rate reduction |

Sulfate ions inhibit Ce(IV)-BIDA interactions by forming stable Ce(IV)-sulfato complexes .

Key Experimental Observations

-

Stopped-flow kinetics : Complex formation occurs within milliseconds (k<sub>1</sub> = 1.2 × 10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup> at 25°C) .

-

Product distribution : Benzaldehyde dominates in perchlorate media, while sulfate media favor N-benzylglycine .

-

Byproduct analysis : Formaldehyde confirmed via chromotropic acid test .

Aplicaciones Científicas De Investigación

Chemistry

N-Benzyliminodiacetic acid serves as a chelating agent in coordination chemistry. It forms stable complexes with various metal ions, which is essential for studies involving metal ion complexation and stability. The compound's ability to stabilize metal ions through its carboxylate and amine groups makes it valuable in both academic and industrial settings.

Biology

In biological research, this compound is utilized in biochemical assays and as a ligand in enzyme studies. Its interaction with metal ions can influence enzyme activity and stability, making it a relevant compound for investigating enzyme mechanisms and functions.

Medicine

The compound has been investigated for potential applications in drug delivery systems and as a precursor for pharmaceutical compounds. Notably, studies have shown that palladium(II) complexes with this compound exhibit significant antiproliferative effects against cancer cell lines, suggesting its potential utility in cancer therapy.

This compound demonstrates significant biological activity through its ability to form complexes with metal ions. These complexes have been shown to exhibit:

- Antiproliferative Effects : Research indicates that palladium(II) complexes with this compound can reduce cancer cell growth by approximately 80%, as measured by the Sulforhodamine B assay.

- Antimicrobial Activity : Studies reveal that both this compound and its metal complexes exhibit significant inhibition against various bacterial strains, indicating their potential use in treating infections.

Antiproliferative Effects

A study focusing on palladium(II) complexes demonstrated a substantial reduction in cell proliferation across multiple cancer cell lines. This effect highlights the therapeutic potential of this compound derivatives in oncology.

Antimicrobial Activity

Another investigation revealed that this compound and its metal complexes displayed notable antimicrobial properties against several pathogenic bacteria. This finding opens avenues for developing new antimicrobial agents based on this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications to the benzyl group or imino group can significantly influence its ability to inhibit cell growth and interact with metal ions effectively.

Mecanismo De Acción

The mechanism of action of N-Benzyliminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process is crucial in various biochemical and industrial applications, where it helps in stabilizing metal ions and facilitating their transport or removal.

Comparación Con Compuestos Similares

Iminodiacetic Acid: Lacks the benzyl group, making it less hydrophobic and with different chelating properties.

N-Methyliminodiacetic Acid: Contains a methyl group instead of a benzyl group, affecting its solubility and reactivity.

N-Phenyliminodiacetic Acid: Has a phenyl group, which alters its chemical properties and applications.

Uniqueness: N-Benzyliminodiacetic acid is unique due to its benzyl group, which enhances its hydrophobicity and alters its chelating properties compared to other iminodiacetic acid derivatives. This makes it particularly useful in applications requiring specific metal ion interactions and stability.

Actividad Biológica

N-Benzyliminodiacetic acid (NBIDA) is a compound with significant biological activity, particularly in the context of its interactions with metal ions and its potential therapeutic applications. This article explores the biological activity of NBIDA, focusing on its mechanisms, effects on cell proliferation, and its role in complexation with metal ions.

This compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₅N₂O₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 3987-53-9

- Structure : The compound features a benzyl group attached to an imino group, which is further connected to two carboxylic acid functionalities.

Mechanisms of Biological Activity

The biological activity of NBIDA can be attributed to its ability to form complexes with metal ions, particularly palladium(II). These complexes exhibit various biological effects, including antiproliferative and antimicrobial activities.

Table 1: Summary of Biological Activities of NBIDA Complexes

Case Studies

-

Antiproliferative Effects :

A study investigated the effects of palladium(II) complexes with NBIDA on cancer cell lines. The results indicated that these complexes reduced cell growth by approximately 80% as measured by the Sulforhodamine B (SRB) assay. This suggests a potent antiproliferative effect that may be leveraged for cancer therapy . -

Antimicrobial Activity :

Another study focused on the antimicrobial properties of NBIDA and its metal complexes. The findings revealed that these compounds showed significant inhibition against several bacterial strains, indicating potential use in treating infections . -

Complexation Studies :

Research involving the thermodynamic and kinetic aspects of NBIDA's interaction with metal ions highlighted its ability to stabilize palladium(II) complexes. These complexes demonstrated enhanced biological activity compared to NBIDA alone, suggesting that metal coordination could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of NBIDA derivatives. Modifications on the benzyl moiety and the imino group can significantly influence the compound's ability to inhibit cell growth and interact with metal ions.

Table 2: Structure-Activity Relationship Insights

Propiedades

IUPAC Name |

2-[benzyl(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUPQVVCLFZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192915 | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3987-53-9 | |

| Record name | N-(Carboxymethyl)-N-(phenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3987-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003987539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3987-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylaminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Benzyliminodiacetic acid interact with metal ions, and what are the structural characteristics of these complexes?

A1: this compound (BnidaH2) and its derivatives act as tridentate ligands, coordinating with metal ions like Palladium(II) through three donor atoms: the imino nitrogen and two carboxylate oxygens [, ]. This interaction forms stable complexes with distinct geometries. For instance, Palladium(II) complexes with BnidaH2 and its para-substituted derivatives typically adopt a square planar geometry [].

Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A2: Infrared spectroscopy is particularly useful for characterizing both the free ligand and its metal complexes. Significant shifts in the characteristic peaks of carboxylate and imine groups upon complexation provide valuable information about the coordination mode []. Additionally, DFT calculations can be employed to simulate and interpret the infrared spectra, further confirming the structural assignments [].

Q3: How do structural modifications of this compound derivatives influence their interactions with biological targets like DNA?

A3: Research shows that introducing different substituents on the benzyl ring of this compound can significantly alter the DNA-binding affinity of its Copper(II) complexes []. For example, complexes containing hydrophobic co-ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline exhibit enhanced DNA binding compared to those with less hydrophobic co-ligands []. This suggests that manipulating the hydrophobicity of the this compound derivative through substituents can modulate its biological interactions.

Q4: Has the interaction of this compound derivatives with proteins been investigated?

A4: Yes, studies have shown that Copper(II) complexes with this compound derivatives can bind to proteins like bovine serum albumin (BSA) []. The extent of protein binding, similar to DNA binding, appears to be influenced by the nature of the co-ligand. This suggests potential applications for these complexes in areas like protein recognition or enzyme inhibition.

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: Given their ability to form stable complexes with metal ions and interact with biomolecules like DNA and proteins, this compound derivatives hold promise in various medicinal chemistry applications. For example, their Copper(II) complexes have shown potential as chemical nucleases for DNA cleavage []. Additionally, their cytotoxicity against cancer cell lines, in some cases exceeding that of cisplatin, warrants further investigation for potential anticancer activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.